molecular formula C19H25N3O4S B11163021 N-cyclohexyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide

N-cyclohexyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B11163021
M. Wt: 391.5 g/mol
InChI Key: WJLPHOKNGZEPLD-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring system, which is known for its diverse biological activities. The compound’s structure includes a cyclohexyl group, a sulfanyl group, and a hydroxy-dimethoxyquinazoline moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the hydroxy and dimethoxy groups. The cyclohexyl group is then attached through a nucleophilic substitution reaction. The final step involves the formation of the sulfanyl-acetamide linkage under mild reaction conditions, often using a thiol reagent and an acylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

N-cyclohexyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide is unique due to its specific structural features, such as the cyclohexyl group and the hydroxy-dimethoxyquinazoline moiety.

Properties

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C19H25N3O4S/c1-25-15-8-13-14(9-16(15)26-2)21-17(22-19(13)24)10-27-11-18(23)20-12-6-4-3-5-7-12/h8-9,12H,3-7,10-11H2,1-2H3,(H,20,23)(H,21,22,24)

InChI Key

WJLPHOKNGZEPLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NC3CCCCC3)OC

Origin of Product

United States

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